REACTION_SMILES
|
[C:31]([CH3:32])(=[O:33])[Cl:34].[CH3:24][CH2:25][N:26]([CH2:27][CH3:28])[CH2:29][CH3:30].[Cl:37][CH2:38][Cl:39].[ClH:1].[NH2:2][CH:3]1[CH2:4][C:5](=[O:23])[N:6]([c:8]2[cH:9][cH:10][c:11]([O:14][CH2:15][c:16]3[cH:17][c:18]([F:22])[cH:19][cH:20][cH:21]3)[cH:12][cH:13]2)[CH2:7]1.[NH4+:35].[OH-:36]>>[NH:2]([CH:3]1[CH2:4][C:5](=[O:23])[N:6]([c:8]2[cH:9][cH:10][c:11]([O:14][CH2:15][c:16]3[cH:17][c:18]([F:22])[cH:19][cH:20][cH:21]3)[cH:12][cH:13]2)[CH2:7]1)[C:31]([CH3:32])=[O:33]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
NC1CC(=O)N(c2ccc(OCc3cccc(F)c3)cc2)C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1CC(=O)N(c2ccc(OCc3cccc(F)c3)cc2)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NC1CC(=O)N(c2ccc(OCc3cccc(F)c3)cc2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:31]([CH3:32])(=[O:33])[Cl:34].[CH3:24][CH2:25][N:26]([CH2:27][CH3:28])[CH2:29][CH3:30].[Cl:37][CH2:38][Cl:39].[ClH:1].[NH2:2][CH:3]1[CH2:4][C:5](=[O:23])[N:6]([c:8]2[cH:9][cH:10][c:11]([O:14][CH2:15][c:16]3[cH:17][c:18]([F:22])[cH:19][cH:20][cH:21]3)[cH:12][cH:13]2)[CH2:7]1.[NH4+:35].[OH-:36]>>[NH:2]([CH:3]1[CH2:4][C:5](=[O:23])[N:6]([c:8]2[cH:9][cH:10][c:11]([O:14][CH2:15][c:16]3[cH:17][c:18]([F:22])[cH:19][cH:20][cH:21]3)[cH:12][cH:13]2)[CH2:7]1)[C:31]([CH3:32])=[O:33]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
NC1CC(=O)N(c2ccc(OCc3cccc(F)c3)cc2)C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1CC(=O)N(c2ccc(OCc3cccc(F)c3)cc2)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NC1CC(=O)N(c2ccc(OCc3cccc(F)c3)cc2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |